![molecular formula C18H29N5O4 B2857743 7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 1005130-78-8](/img/structure/B2857743.png)
7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprophylline is a chemical compound with the empirical formula C10H14N4O4 and a molecular weight of 254.24 .
Molecular Structure Analysis
The IUPAC name for this compound is 7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione . The SMILES representation is CN1C2=C(N(CC(O)CO)C=N2)C(=O)N©C1=O .Physical And Chemical Properties Analysis
The compound has a melting point of 160°C to 165°C . It appears as a white powder .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds related to the specified chemical structure have been synthesized and characterized, providing foundational knowledge for further research and application development. For instance, the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine have been documented, where the molecular structure of these compounds was determined using single crystal X-ray methods, showcasing the potential for creating hydrogen-bonded dimers in the crystalline state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006). Such studies provide a deeper understanding of molecular interactions and the structural properties of novel compounds, which can be essential for their application in various scientific fields.
Molecular Structure and Reactivity
Investigations into the structure and reactivity of related compounds reveal insights into their chemical behavior and potential applications. For example, the study of the synthesis, structure, and reactivity of an antiaromatic, 2,5-dicarboxy-stabilized 1,4-dihydropyrazine demonstrates the stability and solvatochromic properties of the compound, which could have implications for its use in materials science or as a probe in chemical sensing applications (Brook, Haltiwanger, & Koch, 1992).
Analytical and Spectral Studies
Detailed analytical and spectral studies on similar compounds, such as the investigation of the molecular structure, vibrational and electronic spectral investigation of 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione by ab initio HF and DFT method, provide critical insights into the electronic properties and molecular stability of these compounds (Prabakaran & Muthu, 2014). Such studies are pivotal in understanding the fundamental properties of these compounds, which can inform their potential applications in areas like drug design, materials science, and chemical sensing.
Propriétés
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-11-5-12(2)7-22(6-11)9-14-19-16-15(23(14)8-13(25)10-24)17(26)21(4)18(27)20(16)3/h11-13,24-25H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJSOOLREYOGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

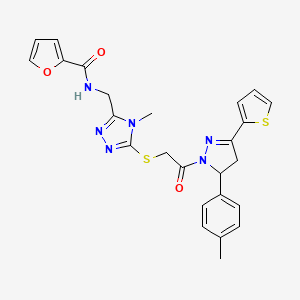

![N-[(4-methylphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2857664.png)
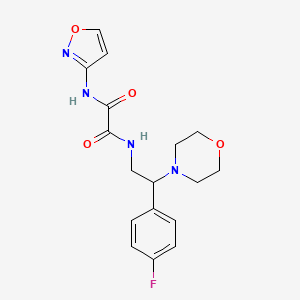

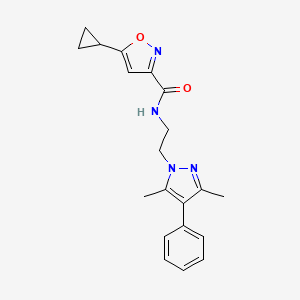
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2857672.png)
![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2857674.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2857675.png)
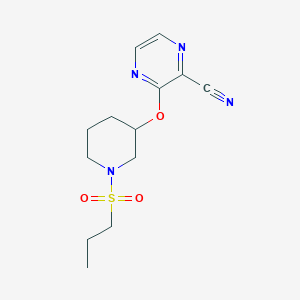
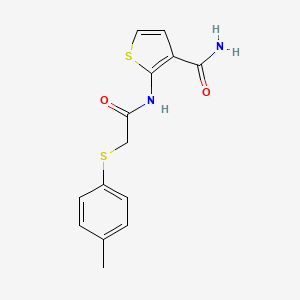
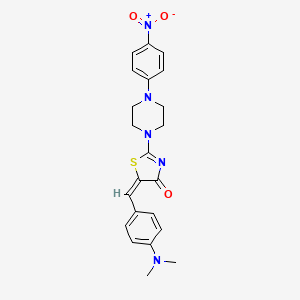
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride](/img/structure/B2857681.png)
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(2-methoxyphenyl)methanone](/img/structure/B2857682.png)